REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([C:9](=O)[CH:10]=[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[O:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3].CO.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>[Pd].CC(O)=O>[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[O:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C2C(C=C(OC2=C1)C(=O)OCC)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
through Celite (EtOAc) and evaporation
|
Type
|
FILTRATION
|
Details
|
followed by filtration through a plug of Al2O3 (EtOAc/ACN)
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C2CCC(OC2=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |